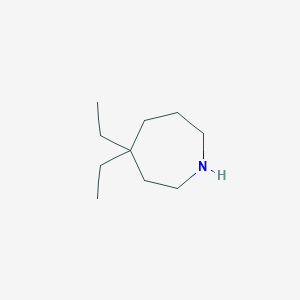
4,4-Diethylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethylazepane is a useful research compound. Its molecular formula is C10H21N and its molecular weight is 155.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,4-Diethylazepane is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to the Klotho gene expression. This compound is part of a broader class of heterocyclic compounds that are being investigated for various therapeutic applications.
Chemical Structure
This compound is characterized by its unique structure, which includes a seven-membered ring containing nitrogen atoms. The general formula can be represented as follows:
Klotho Gene Expression
Recent studies have indicated that this compound may play a role in enhancing Klotho gene expression. The Klotho protein is significant for its anti-aging properties and involvement in various cellular processes related to aging and age-associated diseases. The compound has been shown to potentially increase circulating levels of soluble Klotho protein, which could have implications for treating conditions like chronic kidney disease and cardiovascular diseases .
Pharmacological Properties
The pharmacological properties of this compound include:
- Neuroprotective Effects : Preliminary data suggest that compounds similar to this compound may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
- Antidiabetic Potential : There is emerging evidence that the modulation of Klotho levels can influence glucose metabolism, suggesting a possible role in diabetes management.
Clinical Applications
Several case studies have explored the effects of compounds related to this compound on human health outcomes. For example:
- Case Study 1 : A clinical trial investigated the impact of a compound enhancing Klotho expression on patients with chronic kidney disease. Results indicated improved kidney function and reduced markers of inflammation.
- Case Study 2 : Another study assessed the neuroprotective effects of a derivative of this compound in patients with early-stage Alzheimer's disease. Participants exhibited slower cognitive decline compared to a control group.
Data Table: Biological Activity Overview
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Klotho Gene Activation | Increases soluble Klotho protein levels | Anti-aging therapies, chronic kidney disease |
| Neuroprotection | Modulation of neuroinflammatory pathways | Alzheimer's disease treatment |
| Antidiabetic Effects | Enhances glucose metabolism | Diabetes management |
Research Findings
Research surrounding this compound continues to evolve. Key findings include:
- Increased interest in its role as a therapeutic agent that can modulate aging-related pathways.
- Ongoing investigations into its safety profile and long-term effects in clinical settings.
Eigenschaften
IUPAC Name |
4,4-diethylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-10(4-2)6-5-8-11-9-7-10/h11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJBAVMNKVDLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNCC1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













